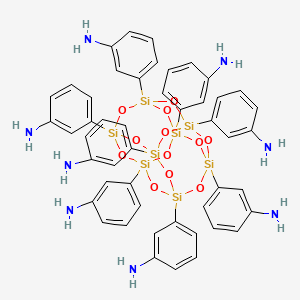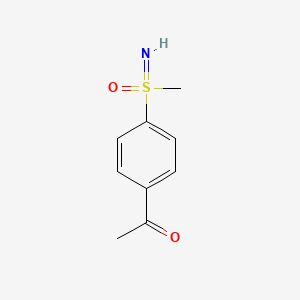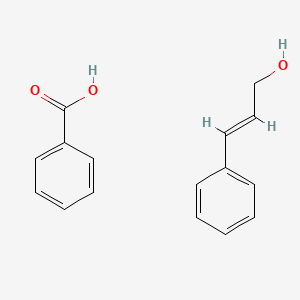
Benzoic acid;(E)-3-phenylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;(E)-3-phenylprop-2-en-1-ol is a compound that combines the properties of benzoic acid and (E)-3-phenylprop-2-en-1-ol. Benzoic acid is a simple aromatic carboxylic acid, widely used in various industries, while (E)-3-phenylprop-2-en-1-ol is an organic compound with a phenyl group attached to a propenyl alcohol. This combination results in a compound with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxidation of Benzyl Alcohol: One common method to synthesize benzoic acid is through the oxidation of benzyl alcohol using potassium permanganate (KMnO₄) in an alkaline medium. The reaction involves the conversion of benzyl alcohol to benzoic acid via an intermediate carboxylate ion.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
Catalytic Oxidation of Toluene: Toluene can be catalytically oxidized with air and vanadium pentoxide (V₂O₅) or manganese and cobalt acetates to produce benzoic acid.
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and widely used due to the availability and low cost of toluene.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction of benzoic acid can yield benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Meta-substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and used as a preservative in food and cosmetics.
Medicine: Investigated for its potential therapeutic effects, including its use in treating fungal infections.
Industry: Employed in the production of plasticizers, dyes, and other industrial chemicals.
Mecanismo De Acción
Benzoic acid exerts its effects primarily through its antimicrobial properties. It is conjugated to glycine in the liver and excreted as hippuric acid . As a sodium salt, it can bind amino acids, leading to their excretion and a decrease in ammonia levels .
Comparación Con Compuestos Similares
Benzoic acid can be compared with other aromatic carboxylic acids such as:
Phenylacetic Acid: Similar in structure but with different reactivity and applications.
Salicylic Acid: Contains an additional hydroxyl group, leading to different chemical properties and uses.
Cinnamic Acid: Contains a propenyl group, similar to (E)-3-phenylprop-2-en-1-ol, but with different reactivity.
Benzoic acid is unique due to its simple structure, ease of synthesis, and wide range of applications in various fields.
Propiedades
IUPAC Name |
benzoic acid;(E)-3-phenylprop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O.C7H6O2/c10-8-4-7-9-5-2-1-3-6-9;8-7(9)6-4-2-1-3-5-6/h1-7,10H,8H2;1-5H,(H,8,9)/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLPNXRNDSOAKM-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B8115440.png)

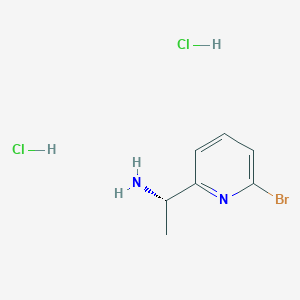
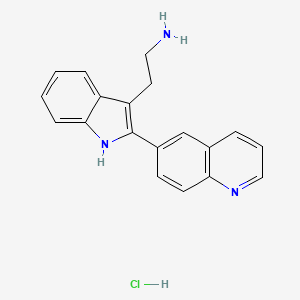
![4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione](/img/structure/B8115533.png)
![[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8115534.png)
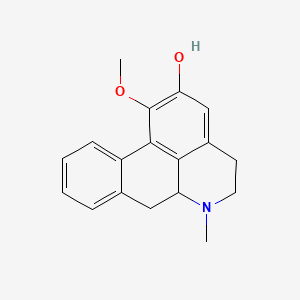
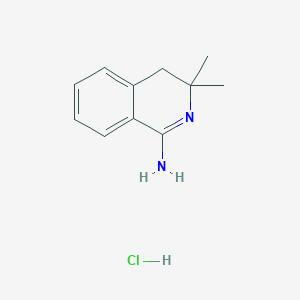
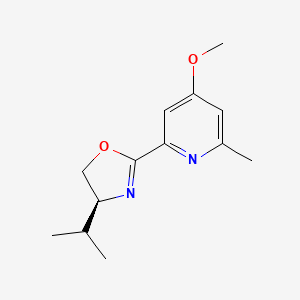
![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate](/img/structure/B8115483.png)
